Methyl 3-methylidene-4-oxopentanoate
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Overview
Description
Methyl 3-methylidene-4-oxopentanoate is an organic compound with the molecular formula C7H10O3. It is a derivative of pentanoic acid and is characterized by the presence of a methylidene group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methylidene-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylidene-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the methylidene group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methylidene-4-oxopentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It serves as a precursor in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-methylidene-4-oxopentanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the methylidene and keto groups, which can participate in a range of chemical reactions. These interactions can influence biological pathways and enzyme activities, making the compound valuable in biochemical research.
Comparison with Similar Compounds
Pentanoic acid, 3-methyl-4-oxo-, methyl ester: This compound shares a similar structure but lacks the methylidene group.
Methyl 4,4-dimethyl-3-oxopentanoate: Another related compound with a different substitution pattern.
Properties
CAS No. |
6277-50-5 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-methylidene-4-oxopentanoate |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h1,4H2,2-3H3 |
InChI Key |
OAXSVIVTXLIFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)CC(=O)OC |
Origin of Product |
United States |
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